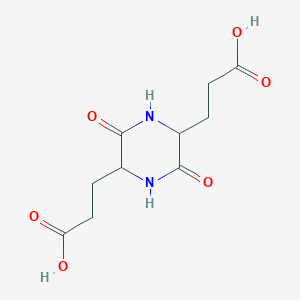
3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(-glu-glu) is a cyclic dipeptide composed of two glutamic acid residues This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities
准备方法
Synthetic Routes and Reaction Conditions
Cyclo(-glu-glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide H-Glu-Glu-OH can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of cyclo(-glu-glu) may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method, where the peptide is assembled on a solid resin support. After the linear dipeptide is synthesized, it is cleaved from the resin and cyclized using similar conditions as described above. This method allows for the efficient production of large quantities of the cyclic dipeptide.
化学反应分析
Types of Reactions
Cyclo(-glu-glu) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups of the glutamic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of cyclo(-glu-glu) with modified functional groups.
Reduction: Reduced forms of the cyclic dipeptide with altered side chains.
Substitution: Substituted derivatives with new functional groups attached to the glutamic acid residues.
科学研究应用
Cyclo(-glu-glu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
作用机制
The mechanism of action of cyclo(-glu-glu) involves its interaction with specific molecular targets. The cyclic structure of the dipeptide allows it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
相似化合物的比较
Cyclo(-glu-glu) can be compared to other cyclic dipeptides, such as cyclo(-ala-ala) and cyclo(-phe-phe) These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities and stability
List of Similar Compounds
- Cyclo(-ala-ala)
- Cyclo(-phe-phe)
- Cyclo(-ser-ser)
- Cyclo(-tyr-tyr)
Cyclo(-glu-glu) stands out due to its unique combination of stability, reactivity, and potential for diverse applications in scientific research.
属性
IUPAC Name |
3-[5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKGUDRHBPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732309 |
Source


|
| Record name | 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-35-0 |
Source


|
| Record name | 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
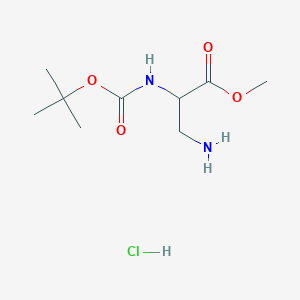
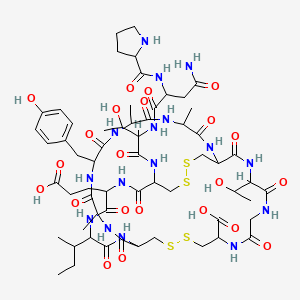
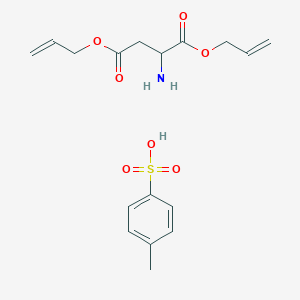

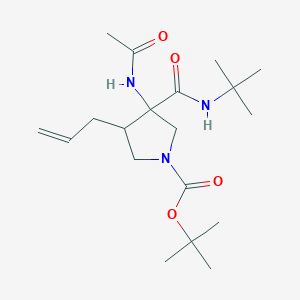


![(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid](/img/structure/B13393549.png)


![7-(5-methylfuran-2-yl)-3-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13393572.png)
![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
